molecular formula C23H27NO4 B1608232 (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959573-18-3

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1608232
CAS No.: 959573-18-3
M. Wt: 381.5 g/mol
InChI Key: WDQCYZBRZOXWMI-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzhydryl group and a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride with a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group can engage in π-π interactions with aromatic residues in proteins, while the Boc group provides steric protection during chemical reactions. These interactions influence the compound’s reactivity and binding affinity in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the benzhydryl and Boc groups makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2S,4S)-4-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-18(14-19(24)21(25)26)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-20H,14-15H2,1-3H3,(H,25,26)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQCYZBRZOXWMI-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376060
Record name Boc-(S)-gamma-benzhydryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-18-3
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(diphenylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(S)-gamma-benzhydryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.